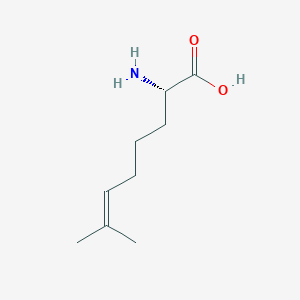

(S)-2-Amino-7-methyloct-6-enoic acid

CAS No.:

Cat. No.: VC17376934

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17NO2 |

|---|---|

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | (2S)-2-amino-7-methyloct-6-enoic acid |

| Standard InChI | InChI=1S/C9H17NO2/c1-7(2)5-3-4-6-8(10)9(11)12/h5,8H,3-4,6,10H2,1-2H3,(H,11,12)/t8-/m0/s1 |

| Standard InChI Key | KETMIENTAMGEOF-QMMMGPOBSA-N |

| Isomeric SMILES | CC(=CCCC[C@@H](C(=O)O)N)C |

| Canonical SMILES | CC(=CCCCC(C(=O)O)N)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of this compound, (2S)-2-amino-7-methyloct-6-enoic acid, reflects its stereochemistry and substituents. Key structural features include:

-

A chiral center at the second carbon (S-configuration).

-

A methyl group at the seventh carbon.

-

An α,β-unsaturated double bond between carbons 6 and 7.

The isomeric SMILES representation, CC(=CCCCC@@HN)C, highlights the stereochemistry and connectivity .

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₇NO₂ | |

| Molecular Weight | 171.24 g/mol | |

| XLogP3 | -0.7 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Topological Polar Surface | 63.3 Ų | |

| Exact Mass | 171.125928785 Da |

Spectroscopic Characteristics

-

NMR Spectroscopy: The double bond geometry (trans) is confirmed by a characteristic IR absorption at 970 cm⁻¹ .

-

Mass Spectrometry: High-resolution ESI-MS reveals a predominant [M+H]⁺ ion at m/z 172.1332, consistent with the molecular formula .

Synthesis and Biosynthetic Pathways

Table 2: Key Synthetic Intermediates

| Step | Intermediate | Role |

|---|---|---|

| 1 | 7-Methyloct-6-enal | Aldol substrate |

| 2 | (S)-2-Amino-7-methyloct-6-enal | Chiral amine introduction |

| 3 | Oxidation to carboxylic acid | Final functionalization |

Biosynthetic Context

In microbial systems, similar amino acids are produced by nonribosomal peptide synthetases (NRPS) and polyketide synthases. For example, the cyanobacterial metabolite almiramide contains a 2-methyloct-7-enoic acid tail, synthesized via modular PKS clusters . Gene clusters homologous to those in Tolypocladium inflatum (producer of cyclosporins) suggest evolutionary conservation of such pathways .

Biological Activity and Mechanisms

Antimicrobial Properties

In Lyngbya majuscula, analogs like almiramides exhibit antifungal activity, attributed to their ability to disrupt microbial membranes . The double bond in (S)-2-amino-7-methyloct-6-enoic acid could enhance membrane permeability, though direct evidence remains speculative.

Table 3: Comparative Bioactivity of Structural Analogs

| Compound | Activity | Organism |

|---|---|---|

| Cyclosporin A | Immunosuppression | T. inflatum |

| Almiramide B | Antifungal | L. majuscula |

| Jamaicamide A | Sodium channel modulation | L. majuscula |

Receptor Interactions

Studies using X-ray crystallography and NMR have elucidated how similar amino acids bind to biological targets. For instance, MeBmt in cyclosporin A forms hydrogen bonds with cyclophilin’s active site, a mechanism potentially shared by (S)-2-amino-7-methyloct-6-enoic acid .

Research Advancements and Applications

Natural Product Discovery

Dereplication tools like DEREPLICATOR+ have identified (S)-2-amino-7-methyloct-6-enoic acid in microbial extracts, accelerating drug discovery . Its presence in T. inflatum mutants underscores its role as a biosynthetic precursor .

Medicinal Chemistry

-

Peptidomimetics: The compound’s rigidity and stereochemistry make it a candidate for designing protease-resistant peptides.

-

Prodrug Development: Esterification of the carboxylic acid could enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume